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Compound of Interest

Tributyltetradecylphosphonium
Compound Name:
chloride

Cat. No. B1311163

Spectral Characterization of
Tributyltetradecylphosphonium Chloride: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of
Tributyltetradecylphosphonium chloride (TTPC), a quaternary phosphonium salt with
applications as a biocide and surfactant. Due to the limited availability of specific experimental
spectra in the public domain, this guide presents a combination of confirmed molecular data
and predicted spectral characteristics based on analogous compounds and established
principles of NMR, IR, and Mass Spectrometry.

Molecular and Physical Properties

Tributyltetradecylphosphonium chloride is a cationic surfactant.[1] Its structure consists of a
central phosphorus atom bonded to three butyl groups and one tetradecyl group, with a
chloride counter-ion.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1311163?utm_src=pdf-interest
https://www.benchchem.com/product/b1311163?utm_src=pdf-body
https://www.benchchem.com/product/b1311163?utm_src=pdf-body
https://www.santos.com/wp-content/uploads/2023/05/TTPC_Tier3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

Tributyl(tetradecyl)phosphoniu
Chemical Name y.( yhphosp [2]
m chloride

TTPC, Tri-n-butyl tetradecyl
Synonyms ) ) [2]
phosphonium chloride

CAS Number 81741-28-8 [2]
Molecular Formula C26H56CIP [2][3]
Molecular Weight 435.15 g/mol [2][3]
Cation Formula Ca6Hs6P* [3]
Cation Molecular Weight 399.7 g/mol [3]

Colorless to pale straw liquid
Appearance _ _ [4]15]
or white solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of TTPC. While a public
spectrum for TTPC is not available, a confidential "Proton NMR Spectrum with Assignments"
was noted in a 2015 regulatory submission, confirming its use for identity confirmation.[6] The
following tables outline the predicted chemical shifts for *H, 3C, and 3P NMR, based on typical
values for long-chain tetraalkylphosphonium salts.

Predicted *H NMR Data

The *H NMR spectrum is expected to show signals corresponding to the protons on the three
butyl chains and the single tetradecyl chain. The protons on the methylene groups alpha to the
positively charged phosphorus atom will be the most deshielded.
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Predicted Chemical Shift

© | Multiplicity Assignment
» PPM
P-CH:- (alpha protons on all
~22-24 m .
four alkyl chains)
P-CH2-CH2-CH2-CHs (beta &
~14-16 m gamma protons on butyl
chains)
-(CHz2)12- (methylene protons
~12-14 m (br s) (CHa)aa- ( Y P )
on the long tetradecyl chain)
-CHz-CHs (terminal methyl
~09-1.0 t ,
protons on butyl chains)
-CH2-CHs (terminal methyl
~0.8-0.9 t

protons on tetradecyl chain)

Predicted *C NMR Data

The 13C NMR spectrum will show distinct signals for each carbon environment. Carbons directly
attached to the phosphorus atom (Ca) will appear as doublets due to 1J-coupling with the
phosphorus atom and will be shifted downfield.[7]

Predicted Chemical Shift (6, ppm) Assignment
~60 - 80 P-CH:z- (alpha carbons on all four alkyl chains)
~25-35 Interior methylene carbons of the alkyl chains

P-CH2-CH:- (beta carbons on all four alkyl
~20-25 _
chains)

1315 -CHs (terminal methyl carbons on all four alkyl
chains)

Predicted 3P NMR Data
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The 3P NMR spectrum is expected to show a single resonance, confirming the presence of a
single phosphorus environment. For similar phosphonium salts, this signal typically appears as
a singlet in a proton-decoupled spectrum.[8]

Predicted Chemical Shift

Multiplicity Assignment
(5, ppm)

~23-35 S P+

Infrared (IR) Spectroscopy

The IR spectrum of TTPC is dominated by the vibrational modes of its long alkyl chains. Key
absorption bands are expected for C-H stretching and bending, with characteristic vibrations
associated with the phosphonium center.
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Assignment of Vibrational

Wavenumber (cm~12) Intensity

Mode

C-H asymmetric stretching
~ 2960 - 2950 Strong

(CH5)

C-H asymmetric stretching
~ 2925 - 2915 Strong

(CH2)

C-H symmetric stretching
~ 2875 - 2865 Strong

(CH5)

C-H symmetric stretching
~ 2855 - 2845 Strong

(CH2)

C-H bending (scissoring) of
~ 1470 - 1460 Medium CHz2 and asymmetric bending

of CHs

) C-H symmetric bending

~ 1380 - 1375 Medium

(umbrella) of CHs
~725-720 Weak CHz rocking of long alkyl chain
~ 1200 - 1300 Medium P-CH2-R deformation
~722- 755 Medium P-C stretching

Data estimated based on typical values for long-chain tetraalkylphosphonium salts.[9][10]

Mass Spectrometry (MS)

Mass spectrometry of TTPC, typically using a soft ionization technique like Electrospray
lonization (ESI), will primarily show the intact cation. Tandem MS (MS/MS) can be used to
induce fragmentation for structural confirmation.
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m/z Value lon Notes
Intact
~399.7 [C26Hs6P] tributyltetradecylphosphonium

cation (Parent lon / M)

Fragment ions resulting from
] [M - CaHs]*, [M - CaHo]*, [M -
Various the loss of neutral alkyl or
Ci4H2s]*, etc.
alkene fragments.

The fragmentation of tetraalkyl phosphonium ions typically involves the loss of stable neutral
species from the cation.[11]

Experimental Protocols

The following are generalized protocols for the spectral analysis of TTPC. Instrument
parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve ~10-20 mg of TTPC in ~0.7 mL of a suitable deuterated
solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-ds) in a standard 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum using a standard proton experiment. Typical
parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled carbon experiment.
Due to the lower natural abundance of *3C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

e 3P NMR Acquisition: Acquire the spectrum using a proton-decoupled phosphorus
experiment. A wider spectral width may be needed initially to locate the peak. Use an
external reference standard like 85% H3POa.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Reference the spectra to the residual solvent peak (for
'H and 13C) or the external standard (for 3!P).
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IR Spectroscopy Protocol

o Sample Preparation (Liquid/Waxy Solid):

o Thin Film Method: Place one or two drops of the neat TTPC sample between two salt
plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

e Sample Preparation (Solid):

o KBr Pellet Method: Grind 1-2 mg of TTPC with ~100 mg of dry, spectroscopic grade KBr
powder using an agate mortar and pestle. Press the resulting powder into a transparent
pellet using a hydraulic press.

o Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Record
the spectrum, typically over a range of 4000 to 400 cm~1. Acquire a background spectrum of
the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of TTPC (~1-10 pg/mL) in a solvent suitable
for ESI, such as methanol, acetonitrile, or a mixture of these with water. High concentrations
of non-volatile salts or buffers should be avoided.[7]

o Data Acquisition (ESI-MS): Infuse the sample solution directly into the ESI source or inject it
via an HPLC system. Acquire the mass spectrum in positive ion mode over a suitable m/z
range (e.g., 100-600 amu).

o Data Acquisition (ESI-MS/MS): Select the parent ion (m/z ~399.7) in the first mass analyzer
(Q1). Induce fragmentation in a collision cell (q2) using an inert gas (e.g., argon). Analyze
the resulting fragment ions in the second mass analyzer (Q3).

Visualizations
Workflow for Spectral Characterization
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Caption: General workflow for the spectral characterization of TTPC.

Biocidal Mode of Action

Tributyltetradecylphosphonium chloride acts as a biocide by disrupting microbial cell
membranes, leading to the leakage of essential cellular components and ultimately, cell death.

[6]
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Caption: Simplified mechanism of TTPC's biocidal activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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